3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a piperidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine ring, followed by the formation of the piperidine ring, and finally, the introduction of the pyrrolidine-2,5-dione moiety. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment and large-scale reactors. The process is optimized to minimize waste and maximize efficiency. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol: Shares the pyrimidine and piperidine rings but lacks the pyrrolidine-2,5-dione moiety.
Lenalidomide: Contains a similar pyrrolidine-2,5-dione structure but differs in the other functional groups.
Uniqueness
3-{[1-(2,6-Dimethylpyrimidin-4-yl)piperidin-4-yl]amino}-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H27N5O3 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H27N5O3/c1-14-12-20(24-15(2)23-14)26-10-8-16(9-11-26)25-19-13-21(28)27(22(19)29)17-4-6-18(30-3)7-5-17/h4-7,12,16,19,25H,8-11,13H2,1-3H3 |
InChI Key |
NHCUJEZIPLIHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(CC2)NC3CC(=O)N(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.